Methyl 5-aminothiazole-2-carboxylate physical properties
Methyl 5-aminothiazole-2-carboxylate physical properties
An In-Depth Technical Guide to the Physical Properties of Methyl 2-Aminothiazole-5-Carboxylate
Introduction: Clarifying Isomeric Identity and Significance
This guide provides a comprehensive technical overview of the physical and chemical properties of Methyl 2-aminothiazole-5-carboxylate (CAS No: 6633-61-0). It is crucial to note that the vast majority of scientific literature and commercial availability pertains to this specific isomer, rather than its counterpart, Methyl 5-aminothiazole-2-carboxylate (CAS No: 1363381-19-4)[1]. Therefore, this document will focus exclusively on the well-documented 2-amino-5-carboxylate isomer, a compound of significant interest to researchers and drug development professionals.
Methyl 2-aminothiazole-5-carboxylate serves as a vital heterocyclic building block in organic synthesis.[2] Its importance is underscored by its role as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[3][4][5][6] Understanding its physical properties is paramount for ensuring purity, optimizing reaction conditions, developing formulations, and achieving consistent results in both laboratory-scale research and large-scale pharmaceutical production. This guide synthesizes critical data from various sources to offer a detailed, field-proven perspective for scientists and developers.
Chemical Identity and Molecular Structure
Correctly identifying a compound through its various nomenclature and structural representations is the foundation of all subsequent research.
Key Identifiers:
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IUPAC Name: methyl 2-amino-1,3-thiazole-5-carboxylate[7]
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Synonyms: 2-Aminothiazole-5-carboxylic Acid Methyl Ester, Methyl 2-amino-5-thiazolecarboxylate[8][9][11]
The structure features a thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, which is substituted with an amino group at the 2-position and a methyl carboxylate group at the 5-position. This arrangement of functional groups dictates the compound's reactivity and physical characteristics.
Caption: Chemical structure of Methyl 2-aminothiazole-5-carboxylate.
Physicochemical Properties
The physical properties of a compound are critical indicators of its purity, stability, and handling requirements. The data below has been consolidated from multiple suppliers and databases to provide a reliable overview.
| Property | Value | Source(s) |
| Molecular Weight | 158.18 g/mol | [7][8][9] |
| Appearance | White to yellow to green crystalline powder | [9][11] |
| Melting Point | 182 - 194 °C | [3][8][9][10] |
| Boiling Point | ~298.7 °C (at 760 mmHg) | [3][8][10] |
| Density | ~1.4 g/cm³ | [3][10] |
| Flash Point | ~134.5 °C | [3] |
| Purity (Assay) | Typically ≥98% (GC) | [3][9][11] |
| Solubility | Soluble in ethanol and ether; insoluble in water. | [10] |
Note: The range in melting point may reflect differences in purity across various commercial batches. A sharp melting point within a narrow range (e.g., 184-186 °C) is indicative of high purity.[3]
Spectral Data Analysis for Structural Confirmation
Spectroscopic methods are indispensable for verifying the identity and purity of a chemical substance. For Methyl 2-aminothiazole-5-carboxylate, key spectral features are expected as follows:
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Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorptions include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretch for the ester carbonyl group (around 1700-1720 cm⁻¹), and C=N and C=C stretching vibrations characteristic of the thiazole ring. Publicly available FTIR spectra confirm these features.[7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: A proton NMR spectrum would be expected to show a singlet for the methyl ester protons (-OCH₃) around 3.8 ppm, a singlet for the proton on the thiazole ring, and a broad singlet for the two protons of the amino group (-NH₂), which is exchangeable with D₂O.
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¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the ester (typically >160 ppm), carbons of the aromatic thiazole ring, and the methyl carbon of the ester group (around 50-60 ppm).
-
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The compound's mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight (158.18 g/mol ).[7] Available data includes GC-MS analysis.[7]
Experimental Protocols for Property Verification
The trustworthiness of research data relies on robust and repeatable experimental protocols. Below are methodologies for determining two critical properties: melting point and purity.
Protocol 1: Determination of Melting Point
The melting point is a fundamental physical property used to identify a compound and assess its purity. A pure crystalline solid melts over a very narrow temperature range.
Objective: To accurately determine the melting range of a sample of Methyl 2-aminothiazole-5-carboxylate using a digital melting point apparatus.
Methodology:
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Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is loaded into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
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Rapid Scan (Optional): Perform a quick scan with a rapid ramp rate (~10-20 °C/min) to find the approximate melting temperature.
-
Accurate Measurement: For the precise measurement, set the starting temperature to ~15-20 °C below the approximate melting point found in the rapid scan.
-
Heating Ramp: Use a slow ramp rate of 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.
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Replicates: Perform the measurement in triplicate to ensure reproducibility.
Caption: Workflow for Melting Point Determination.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture, making it ideal for determining the purity of a compound.
Objective: To determine the purity of Methyl 2-aminothiazole-5-carboxylate by calculating the area percentage of the main peak in the chromatogram.
Methodology:
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Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
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Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of Acetonitrile and Water (e.g., 60:40 v/v). Degas the mobile phase using sonication or vacuum filtration.
-
Instrumentation Setup:
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Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Flow Rate: Set to 1.0 mL/min.
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Injection Volume: 10 µL.
-
Detector: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Column Temperature: 25 °C.
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and run the analysis for a sufficient time (e.g., 10-15 minutes) to allow for the elution of the main peak and any impurities.
-
Data Processing: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.
Handling, Storage, and Safety
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
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Storage Conditions: The compound should be stored in a well-closed container at 2°C - 8°C.[8][9]
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Safety Hazards: It is classified as causing skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[8] Some data suggests it may be harmful if swallowed, in contact with skin, or if inhaled.[7]
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GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
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Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]
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Incompatible Materials: Avoid strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[13]
Conclusion
Methyl 2-aminothiazole-5-carboxylate is a foundational building block in medicinal chemistry, with well-defined physical properties that are critical to its application. Its high melting point and crystalline nature are characteristic of a stable organic solid. The spectral data provide a clear fingerprint for its identification, while established analytical protocols allow for rigorous purity assessment. A thorough understanding of these properties, combined with adherence to appropriate safety and handling protocols, enables researchers and drug development professionals to effectively utilize this versatile compound in the synthesis of next-generation therapeutics.
References
- 1. Methyl 5-aminothiazole-2-carboxylate | CAS#:1363381-19-4 | Chemsrc [chemsrc.com]
- 2. 2-Amino-5-methylthiazole CAS#: 7305-71-7 [m.chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 2-aminothiazole-5-carboxylate | C5H6N2O2S | CID 238005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 2-aminothiazole-5-carboxylate | 6633-61-0 | FM25386 [biosynth.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chembk.com [chembk.com]
- 11. Methyl 2-Aminothiazole-5-carboxylate | 6633-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. Methyl 2-aminothiazole-5-carboxylate | CAS#:6633-61-0 | Chemsrc [chemsrc.com]
- 13. fishersci.com [fishersci.com]
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